6-bromo-1-chloro-4-iodoisoquinoline
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Overview
Description
6-Bromo-1-chloro-4-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClIN and a molecular weight of 368.4 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-chloro-4-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the sequential halogenation of isoquinoline using bromine, chlorine, and iodine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are employed in the presence of boronic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Bromo-1-chloro-4-iodoisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential drug candidates for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-1-chloro-4-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms on the isoquinoline ring can participate in hydrogen bonding, halogen bonding, and π-π interactions with biological macromolecules, influencing their activity and function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chloroisoquinoline: Lacks the iodine atom, making it less versatile in certain reactions.
6-Bromoisoquinoline: Contains only a bromine atom, limiting its reactivity compared to 6-bromo-1-chloro-4-iodoisoquinoline.
1-Chloro-4-iodoisoquinoline: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of three different halogen atoms on the isoquinoline ring. This unique halogenation pattern enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
1254514-20-9 |
---|---|
Molecular Formula |
C9H4BrClIN |
Molecular Weight |
368.4 |
Purity |
95 |
Origin of Product |
United States |
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